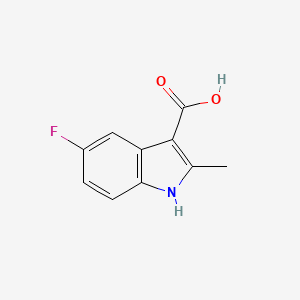

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

5-fluoro-2-methyl-1H-indole-3-carboxylic acid: is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid typically involves the fluorination of 2-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic substitution reaction where a fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5-position of the indole ring . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by fluorination and carboxylation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as this compound N-oxide.

Reduction: Reduced derivatives like this compound alcohol.

Substitution: Substituted products like 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

Applications De Recherche Scientifique

Chemistry: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom can enhance the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a versatile compound for various industrial applications .

Mécanisme D'action

The mechanism of action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and interact with intracellular targets . The compound can modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

- 5-fluoro-3-methyl-1H-indole-2-carboxylic acid

- 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde

- 5-fluoro-2-methyl-1H-indole-3-acetic acid

Comparison: Compared to other similar compounds, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 3-position make it particularly suitable for certain synthetic and medicinal applications .

Activité Biologique

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid (5F2M-ICA) is an indole derivative that has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5F2M-ICA has the molecular formula and a molecular weight of approximately 193.177 g/mol. The compound features a fluorine atom at the fifth position of the indole ring and a carboxylic acid group at the third position, contributing to its unique chemical reactivity and biological properties. Its planar structure facilitates effective interactions within biological systems, making it a subject of interest for drug design and development.

Mechanisms of Biological Activity

Research indicates that 5F2M-ICA exhibits various biological activities through multiple mechanisms:

- NMDA Receptor Modulation : Studies suggest that 5F2M-ICA may act as an antagonist at the glycine binding site of the NMDA receptor complex, which plays a crucial role in excitatory neurotransmission in the central nervous system. This modulation can influence neuronal signaling and plasticity.

- Anti-Cancer Potential : The compound has been investigated for its potential anti-cancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Indole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties .

- Proteomics Applications : In proteomics research, 5F2M-ICA is utilized in specific labeling strategies for protein analysis, aiding in protein identification and characterization.

Comparative Biological Activity

To understand the uniqueness of 5F2M-ICA, it is essential to compare it with other structurally similar compounds. The following table summarizes some related indole derivatives along with their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Fluorinated indole without carboxylic acid | Anticancer properties |

| 6-Bromoindole | Bromine substitution at position 6 | Antimicrobial activity |

| 5-Fluoro-1H-indole-3-carboxylic acid | Similar carboxylic group but different substitution pattern | Potential anti-inflammatory effects |

The presence of both fluorine and methyl groups along with the carboxylic acid distinguishes 5F2M-ICA from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 5F2M-ICA:

- Neuropharmacology : A study demonstrated that 5F2M-ICA effectively modulates NMDA receptor activity, suggesting its potential use in treating neurological disorders associated with excitatory neurotransmission dysregulation.

- Cancer Research : Research has shown that derivatives of indole, including 5F2M-ICA, can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 5F2M-ICA have exhibited cytotoxic effects against human leukemia strains .

- Antimicrobial Studies : Preliminary investigations suggest that 5F2M-ICA may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of its interactions with various biological targets beyond NMDA receptors.

- Development of novel derivatives to enhance efficacy and reduce potential side effects.

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98621-77-3 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.